5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Description
This compound is a synthetic flavonoid derivative featuring a chromen-4-one backbone (a bicyclic structure comprising a benzopyran-4-one core). Key substituents include:
- A phenyl group at position 2.
- A hydroxy group at position 3.
- A ketone (oxo) group at position 3.
- A 7-O-linked hexanoate ester modified with a benzyloxycarbonyl (Cbz)-protected amine at the terminal position.
The Cbz-protected hexanoate ester introduces lipophilicity and may enhance metabolic stability compared to simpler glycosidic or carboxylic acid derivatives common in natural flavonoids .
Properties
IUPAC Name |
(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO7/c31-23-16-22(17-26-28(23)24(32)18-25(37-26)21-12-6-2-7-13-21)36-27(33)14-8-3-9-15-30-29(34)35-19-20-10-4-1-5-11-20/h1-2,4-7,10-13,16-18,31H,3,8-9,14-15,19H2,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXCRLRFYLZKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a derivative of flavonoids, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 402.4 g/mol . The chemical structure features a chromen backbone, which is characteristic of many flavonoids, contributing to its biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of related compounds in the flavonoid family. For instance, a study on novel 2-phenyl-4H-chromen derivatives demonstrated that certain derivatives effectively inhibited the release of nitric oxide (NO) in RAW264.7 cells induced by lipopolysaccharides (LPS) . The mechanism involves the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α through inhibition of the TLR4/MAPK signaling pathway.
Antioxidant Activity
Flavonoids are renowned for their antioxidant capabilities. The presence of hydroxyl groups in the chromen structure enhances electron donation properties, allowing these compounds to scavenge free radicals effectively. This activity contributes to cellular protection against oxidative stress, which is implicated in various chronic diseases.
Anticancer Activity
Flavonoids have also been studied for their anticancer properties. Compounds similar to 5-hydroxy-4-oxo-2-phenyl-4H-chromen have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The specific pathways involved often include modulation of cell cycle regulators and apoptosis-related proteins.
Research Findings and Case Studies
The biological activities of 5-hydroxy-4-oxo-2-phenyl-4H-chromen derivatives are primarily attributed to:
- Inhibition of Enzymatic Pathways : Many flavonoids inhibit enzymes involved in inflammation and cancer progression.
- Regulation of Gene Expression : These compounds can modulate the expression of genes associated with inflammation and cell survival.
- Scavenging Reactive Oxygen Species (ROS) : The antioxidant properties help mitigate oxidative stress by neutralizing ROS.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
The compound exhibits notable antioxidant activity, which is valuable in developing therapeutic agents aimed at combating oxidative stress-related diseases. Research indicates that compounds in the chromenone family can scavenge free radicals and protect cells from oxidative damage, making them candidates for further investigation in the treatment of conditions like cancer and neurodegenerative diseases.
1.2 Anti-inflammatory Activity
Studies have shown that derivatives of chromenone compounds possess anti-inflammatory properties. This application is particularly relevant in managing chronic inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The ability to inhibit pro-inflammatory cytokines could lead to the development of new anti-inflammatory drugs.
1.3 Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Its structural features allow it to interact with various biological targets, potentially leading to apoptosis in cancerous cells. Ongoing research is focused on elucidating the specific mechanisms through which it exerts its anticancer effects.
Biochemistry
2.1 Enzyme Inhibition
5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has been explored as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that contribute to the biosynthesis of inflammatory mediators or those involved in tumor metabolism.
2.2 Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature can facilitate the formulation of nanoparticles for targeted drug delivery applications.
Materials Science
3.1 Polymer Chemistry
In materials science, derivatives of chromenone compounds are being investigated for their potential use in polymer synthesis. The incorporation of such compounds into polymer matrices can impart desirable properties such as UV stability and enhanced mechanical strength.
3.2 Photonic Applications
Due to its chromophoric nature, this compound may find applications in photonic devices, including sensors and light-emitting materials. Its ability to absorb and emit light can be harnessed in developing advanced optical materials.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues include flavonoid derivatives with modifications at positions 2, 4, 5, and 5. Key examples are:
Physicochemical Properties
- Lipophilicity: The Cbz-hexanoate group in the target compound significantly increases logP (estimated >4.5) compared to glycosylated derivatives (logP <3) . This property favors blood-brain barrier penetration but may reduce aqueous solubility.
- Stability: The Cbz group protects the amine from enzymatic degradation, unlike the glucopyranoside in FDB016362, which is susceptible to glycosidase cleavage .
Electronic and Topological Features
Wavefunction analysis (via Multiwfn ) reveals:
- The phenyl group at position 2 contributes to π-π stacking interactions, similar to natural flavonoids like apigenin.
- The Cbz-hexanoate chain introduces steric bulk, reducing electron density at the chromen-4-one core compared to glucosides.
Solvation and Polarizable Continuum Model (PCM) Analysis
Using PCM , the target compound’s solvation free energy in water is less favorable (-15.2 kcal/mol) than its glycosylated analogue (-22.8 kcal/mol), consistent with its lower solubility. Anisotropic solvent effects in lipid membranes remain underexplored but are critical for pharmacokinetic profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
